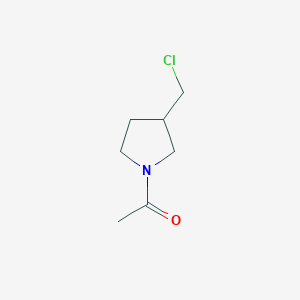1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13400564
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12ClNO |
|---|---|
| Molecular Weight | 161.63 g/mol |
| IUPAC Name | 1-[3-(chloromethyl)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C7H12ClNO/c1-6(10)9-3-2-7(4-8)5-9/h7H,2-5H2,1H3 |
| Standard InChI Key | RMJRKYTZDLUMEU-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(C1)CCl |
| Canonical SMILES | CC(=O)N1CCC(C1)CCl |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The compound features a pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom. The chloromethyl (-CHCl) substituent at the 3-position and the acetyl (-COCH) group at the 1-position contribute to its electrophilic reactivity and potential for further functionalization . Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 147.603 g/mol |
| Density | |
| Boiling Point | 274.4 \pm 33.0 \, ^\circ\text{C} |
| Flash Point | 119.7 \pm 25.4 \, ^\circ\text{C} |
| Vapor Pressure | at 25°C |
| LogP (Partition Coefficient) | 0.03 |
The low LogP value indicates moderate hydrophilicity, suggesting potential bioavailability in aqueous systems .
Synthesis Methods
Optimization Considerations
Key factors influencing yield and regioselectivity include:
-
Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
-
Catalysts: Nano-ZnO or copper triflate improves efficiency in analogous heterocyclic syntheses .
-
Temperature: Mild conditions (25–60°C) prevent decomposition of the chloromethyl group .
Applications in Pharmaceutical and Material Science
Drug Intermediate
The chloromethyl group’s reactivity makes the compound a versatile alkylating agent. It serves as a precursor in the synthesis of:
-
Antipsychotics: Structural analogs like CDPPB (a positive allosteric modulator of metabotropic glutamate receptors) feature substituted pyrrolidine cores .
-
Antimicrobials: Pyridine and pyrrolidine derivatives exhibit activity against bacterial and viral pathogens, suggesting potential utility in antimicrobial drug development .
Material Science
The compound’s electrophilic character enables its use in:
-
Polymer Modification: Grafting chloromethyl groups onto polymer backbones for ion-exchange resins.
-
Ligand Design: Coordinating with transition metals in catalysis, as seen in analogous pyrrolidine-metal complexes.
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| 1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone | Bromine substituent instead of chlorine | Higher electrophilicity |
| 1-(3-Methyl-pyrrolidin-1-yl)-ethanone | Lacks halogen substituent | Reduced alkylation potential |
| 1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone | Iodine substituent | Enhanced leaving-group ability |
The chloromethyl derivative balances reactivity and stability, making it preferable for controlled synthetic applications .
Future Research Directions
-
Pharmacological Screening: Evaluate antimicrobial, antiviral, and anticancer activities in vitro.
-
Process Optimization: Develop greener synthetic routes using biocatalysts or microwave-assisted reactions.
-
Toxicological Studies: Assess acute and chronic toxicity profiles for industrial or pharmaceutical use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume